molecular formula C9H8ClF2NO2 B3145133 2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide CAS No. 568567-38-4

2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide

Cat. No.: B3145133
CAS No.: 568567-38-4
M. Wt: 235.61 g/mol
InChI Key: VSWMMCQGPNBKSH-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(difluoromethoxy)phenyl]acetamide is a chloroacetamide derivative featuring a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the ortho position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing substituents (Cl, -OCF₂H), which influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-5-8(14)13-6-3-1-2-4-7(6)15-9(11)12/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWMMCQGPNBKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide typically involves the reaction of 2-(difluoromethoxy)aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of chloroacetamide derivatives are highly dependent on substituents on the phenyl ring and the acetamide backbone. Below is a comparative analysis of key analogs:

Table 1: Structural Features and Key Properties of Analogous Compounds
Compound Name Substituents on Phenyl Ring Key Properties/Activities References
2-Chloro-N-[2-(difluoromethoxy)phenyl]acetamide -OCF₂H (ortho) Intermediate in synthesis; potential enzyme modulation inferred from analogs.
2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide -CF₃ (ortho) Used in alkylation reactions; produced unexpected chromenyl phenoxyacetamide derivative.
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide -OCF₃ (ortho) Higher logP (3.0) due to trifluoromethoxy group; used in medicinal chemistry.
2-Chloro-N-(4-(methylsulfonyl)phenyl)acetamide -SO₂CH₃ (para) Polar sulfonyl group enhances solubility; molecular weight = 179.17 g/mol.
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide Thiadiazole-pyridinyl hybrid Anticancer activity (IC₅₀ = 1.8 µM on Caco-2 cells); compared to 5-fluorouracil.
2-Chloro-N-(benzothiazol-2-yl)acetamide (P1) Benzothiazole moiety Precursor for OMS3–OMS8 derivatives; used in solvent-free fusion reactions.

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups :

  • Substituents like -CF₃, -OCF₃, and -SO₂CH₃ enhance electrophilicity, facilitating nucleophilic reactions in drug-target interactions .
  • The -OCF₂H group in the target compound may offer intermediate electronic effects compared to -CF₃ or -OCF₃.

Position of Substituents :

  • Ortho-substituted phenyl rings (e.g., ) improve steric interactions with biological targets, enhancing potency .

Hybrid Structures :

  • Incorporation of heterocycles (thiadiazole, benzothiazole) expands binding modes, as seen in and .

Biological Activity

2-Chloro-N-[2-(difluoromethoxy)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClF2NO2C_{10}H_{10}ClF_2NO_2, with a molecular weight of 253.64 g/mol. The compound features a chloro group, a difluoromethoxy substituent, and an acetamide moiety attached to a phenyl ring, which influences its reactivity and biological interactions.

Research suggests that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The chloroacetamide structure allows for potential covalent bonding with nucleophilic sites on enzymes, inhibiting their activity.
  • Membrane Interaction : The difluoromethoxy group enhances lipophilicity, facilitating interactions with biological membranes, which may improve bioavailability and cellular uptake.

Antifungal Activity

A significant study evaluated the antifungal properties of related compounds, particularly focusing on 2-chloro-N-phenylacetamide. This research demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.
  • Minimum Fungicidal Concentration (MFC) : Found to be between 512-1024 µg/mL.
  • Biofilm Formation : Inhibition of up to 92% in biofilm formation and rupture of preformed biofilms by up to 87% was observed .

Cytotoxicity

In vitro studies on similar compounds have indicated cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Human lung carcinoma (A-549) and breast carcinoma (MCF-7).
  • Results : Significant reduction in cell viability was noted, suggesting potential anticancer properties.

Data Table: Biological Activities of this compound

Activity TypeAssessed Organism/Cell LineMIC (µg/mL)MFC (µg/mL)Observations
AntifungalCandida albicans128 - 256512 - 1024Inhibition of biofilm formation
AntifungalCandida parapsilosis128 - 256512 - 1024Significant antifungal activity
CytotoxicityA-549 (lung carcinoma)Not specifiedNot specifiedReduced cell viability
CytotoxicityMCF-7 (breast carcinoma)Not specifiedNot specifiedReduced cell viability

Case Studies

  • Antifungal Resistance Study :
    • A study aimed at evaluating the efficacy of various compounds against fluconazole-resistant strains highlighted the potential of chloroacetamides as alternatives in antifungal therapy. The study indicated that while these compounds exhibit strong antifungal properties, their combination with traditional antifungals may lead to antagonism rather than synergy .
  • Cytotoxicity Assessment :
    • Research into the cytotoxic effects of related compounds revealed that modifications in the chemical structure significantly influence their activity against cancer cell lines. The presence of difluoromethoxy groups was associated with increased potency against A-549 and MCF-7 cells, suggesting a promising avenue for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide
Reactant of Route 2
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2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide

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